N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-2-amine
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Overview
Description
N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-2-amine is a chemical compound that features a tetrahydronaphthalene moiety linked to a pyrimidine ring via an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-2-amine typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with pyrimidine derivatives under specific conditions. One common method is to use a coupling reaction facilitated by a catalyst such as palladium or copper, often in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale catalytic hydrogenation of naphthalene derivatives followed by amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like sodium hydride or lithium diisopropylamide (LDA) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Aminotetralin: A stimulant with a similar tetrahydronaphthalene structure.
1,2,3,4-Tetrahydro-1-naphthylamine: Used in the preparation of chiral ligands and other derivatives.
5,6,7,8-Tetrahydro-2-naphthylamine: Another compound with a tetrahydronaphthalene core, used in various chemical syntheses.
Uniqueness
N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-2-amine is unique due to its combination of a tetrahydronaphthalene moiety with a pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-2-7-12-11(5-1)6-3-8-13(12)17-14-15-9-4-10-16-14/h1-2,4-5,7,9-10,13H,3,6,8H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZUFAVGXCCLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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